Mevalonate
Mevalonate
(R)-mevalonic acid is the (R)-enantiomer of mevalonic acid. It is a conjugate acid of a (R)-mevalonate. It is an enantiomer of a (S)-mevalonic acid.
Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.
(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.
(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Brand Name:
Vulcanchem
CAS No.:
150-97-0
VCID:
VC21007474
InChI:
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
SMILES:
CC(CCO)(CC(=O)O)O
Molecular Formula:
C6H12O4
Molecular Weight:
148.16 g/mol
Mevalonate
CAS No.: 150-97-0
Cat. No.: VC21007474
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-mevalonic acid is the (R)-enantiomer of mevalonic acid. It is a conjugate acid of a (R)-mevalonate. It is an enantiomer of a (S)-mevalonic acid. Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available. (R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions. |
|---|---|
| CAS No. | 150-97-0 |
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | (3R)-3,5-dihydroxy-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 |
| Standard InChI Key | KJTLQQUUPVSXIM-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@@](CCO)(CC(=O)O)O |
| SMILES | CC(CCO)(CC(=O)O)O |
| Canonical SMILES | CC(CCO)(CC(=O)O)O |
| Colorform | Oily liquid |
| Melting Point | 24 - 27 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator